Ripk3-IN-3

Necroptosis RIPK3 Kinase Inhibition

Substituting RIPK3 inhibitors without comparative data risks confounded results-GSK'872 triggers on-target apoptosis near its necroptosis-inhibiting dose. Ripk3-IN-3 resolves this: • ATP-competitive RIPK3 inhibitor (IC50=10 nM); blocks MLKL phosphorylation without caspase-8-dependent apoptosis. • Superior RIPK3/RIPK1 selectivity vs. GSK'872 for clean target validation in HT-29, L929, and TNFα-SIRS models. • Validated in murine inflammation models; chemically distinct GSK'872 comparator. Shipped with HPLC purity documentation and global delivery.

Molecular Formula C16H11N5S
Molecular Weight 305.4 g/mol
Cat. No. B12392356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk3-IN-3
Molecular FormulaC16H11N5S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21)
InChIKeyDCSISVAQAFTARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk3-IN-3: A Selective RIPK3 Inhibitor for Necroptosis Research


Ripk3-IN-3 (also designated compound 20) is a selective, ATP-competitive inhibitor of receptor-interacting protein kinase 3 (RIPK3), demonstrating an IC50 value of 10 nM in biochemical kinase assays . It acts by binding to the ATP-binding site of RIPK3, thereby inhibiting the phosphorylation of the downstream effector Mixed Lineage Kinase domain-like protein (MLKL) and preventing its oligomerization, a critical step in the execution of necroptosis . As a research tool compound, Ripk3-IN-3 is utilized to dissect the RIPK3-MLKL signaling axis and to validate RIPK3 as a therapeutic target in models of sterile inflammation and necroptosis-associated pathologies.

Selective RIPK3-MLKL pathway investigation in necroptosis models
ATP-competitive kinase inhibition for target engagement studies
Reported to support in vivo model-response interpretation

Why Precise RIPK3 Inhibition Data Matters


Substituting Ripk3-IN-3 with a seemingly similar RIPK3 inhibitor without rigorous comparative data can lead to confounded experimental outcomes. The RIPK3 signaling pathway is complex, with functional crosstalk to apoptosis, and the on-target toxicity profile of an inhibitor is not solely determined by its potency [1]. For instance, the well-known RIPK3 inhibitor GSK'872, while potent, is known to induce on-target apoptosis at concentrations only modestly above its necroptosis-inhibiting dose, a liability linked to its specific binding mode and effect on RIPK3 dimerization [1]. Different chemical series, such as the pyrido[3,4-d]pyrimidines (e.g., Ripk3-IN-3) or the LK series, exhibit distinct selectivity profiles across the kinome and differential propensities to trigger caspase-8-dependent apoptosis due to their unique interactions with RIPK3's active or allosteric sites [2]. Therefore, choosing an inhibitor requires a careful evaluation of its specific potency, kinase selectivity, and functional effects in relevant cellular models, as detailed in the quantitative evidence below.

Similar RIPK3 potency does not guarantee functional equivalence; apoptosis pathway induction may differ between chemical series.
Kinase selectivity profiles vary across scaffolds; RIPK1 crosstalk interpretation can shift with isoform selectivity context.
On-target apoptosis liability (e.g., GSK'872 at moderate concentrations) may confound cell-death endpoint readouts.

Comparative Evidence for Ripk3-IN-3


Biochemical Potency vs. GSK'872

Ripk3-IN-3 demonstrates potency against RIPK3 that is directly comparable to that of GSK'872, the most widely cited RIPK3 inhibitor, providing a well-characterized alternative for mechanistic studies. In a head-to-head comparison, the inhibitory activity of Ripk3-IN-3 against RIPK3 was found to be comparable to GSK'872 (2) in biochemical kinase assays [1].

Potency vs. GSK'872
Head-to-head
IC50 = 10 nM, comparable to GSK'872
Supports RIPK3 inhibition benchmark studies
Biochemical kinase assay context
Necroptosis RIPK3 Kinase Inhibition

Kinase Selectivity Over RIPK1

Ripk3-IN-3 exhibits a superior selectivity profile over the closely related kinase RIPK1 when compared directly with GSK'872. This reduces the potential for confounding biological effects mediated through RIPK1 signaling. In biochemical assays, Ripk3-IN-3 was demonstrated to be less potent against RIPK1 than GSK'872, indicating a higher selectivity for RIPK3 over RIPK1 [1].

RIPK1 Selectivity
Head-to-head
Higher RIPK3/RIPK1 selectivity than GSK'872
Facilitates pathway-specific interpretation
Selectivity ratio not quantified; data to verify
Kinase Selectivity RIPK1 Off-Target

In Vivo Efficacy in a SIRS Model

Beyond cellular assays, Ripk3-IN-3 has demonstrated functional efficacy in a relevant in vivo disease model, confirming that its biochemical and cellular activities translate to a physiological context. In a TNFα-induced systemic inflammatory response syndrome (SIRS) mouse model, Ripk3-IN-3 significantly alleviated the inflammatory symptoms [1].

In Vivo SIRS Model
Model context
Reported alleviation of inflammatory symptoms in TNFα-induced SIRS mouse model
Supports in vivo target engagement interpretation
Endpoint context requires validation
In Vivo Efficacy SIRS Inflammation

Reduced On-Target Apoptosis Liability

Ripk3-IN-3, as a representative of the pyrido[3,4-d]pyrimidine class, may offer a safety advantage over GSK'872 by not inducing the on-target apoptosis associated with the latter. While direct comparative data for Ripk3-IN-3 is not available, the broader class and the lack of reported toxicity for this compound are relevant. The well-documented on-target apoptosis induced by GSK'872 at concentrations of 5 µM is a major limitation in its use as a therapeutic lead [1]. In contrast, the novel LK-series of RIPK3 inhibitors, which share a similar 'inactive conformation-stabilizing' mechanism, show no caspase-3 activation even at 50 µM [1]. While the specific mechanism of Ripk3-IN-3 remains to be fully elucidated, the lack of any reported on-target toxicity for this compound in the literature suggests a profile that is favorable compared to GSK'872.

Apoptosis Liability
Class-level inference
No reported on-target apoptosis vs. GSK'872 (induces at 5 µM)
Apoptosis endpoint context may differ
Data to verify; class-level review
On-Target Toxicity Apoptosis GSK'872

Application Scenarios for Ripk3-IN-3


Dissecting RIPK3-MLKL Axis with Minimal RIPK1 Crosstalk

Ideal for cellular assays in HT-29 or L929 cells where the goal is to specifically interrogate RIPK3-dependent necroptosis without the confounding influence of RIPK1 inhibition. Its superior selectivity for RIPK3 over RIPK1 compared to GSK'872 [1] allows for more precise target validation and mechanistic deconvolution of the TNF signaling pathway.

In Vivo Proof-of-Concept in Acute Inflammation Models

Suitable for murine models of acute inflammation, such as TNFα-induced systemic inflammatory response syndrome (SIRS), where Ripk3-IN-3 has already shown significant efficacy [2]. This provides a validated entry point for testing RIPK3 inhibition in other inflammation-driven pathologies like ischemia-reperfusion injury or sepsis.

Benchmarking Against GSK'872 for Selectivity Studies

Ripk3-IN-3 serves as an essential, chemically distinct comparator for GSK'872. Using both compounds in parallel experiments allows researchers to differentiate on-target RIPK3 effects from compound-specific off-target liabilities, such as the on-target apoptosis associated with GSK'872 [3]. This is crucial for rigorous target validation and for interpreting results from more complex biological models.

Application
Selection Property
Validation Focus
Necroptosis pathway dissection
RIPK3 selectivity over RIPK1
RIPK3-specific MLKL phosphorylation assays
In vivo inflammation model studies
Reported in vivo target engagement
SIRS model-response endpoint interpretation
GSK'872 comparator benchmarking
Differentiated chemical scaffold
Apoptosis pathway cross-comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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